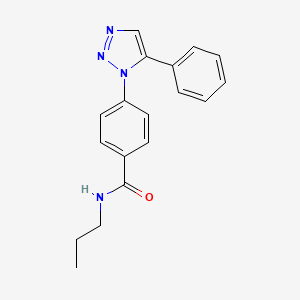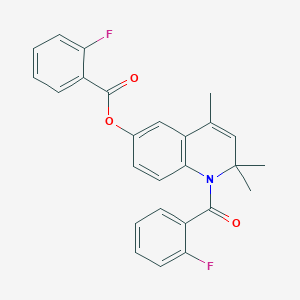![molecular formula C28H26O6 B4716901 6,7-bis[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4716901.png)
6,7-bis[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Overview
Description
6,7-bis[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that belongs to the class of flavonoids. It has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 6,7-bis[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been suggested that the compound may interact with cellular components, such as DNA and proteins, to exert its effects.
Biochemical and Physiological Effects:
6,7-bis[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, it has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6,7-bis[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments is its ability to exhibit various biological activities, making it a versatile compound for studying different diseases and conditions. However, one of the limitations of using this compound is its synthetic nature, which may limit its availability and increase the cost of experiments.
Future Directions
There are several future directions for the study of 6,7-bis[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with cellular components. Finally, more research is needed to optimize the synthesis method and improve the availability of the compound for further studies.
Scientific Research Applications
6,7-bis[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been extensively studied for its various biological activities. It has been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory properties by inhibiting the production of inflammatory cytokines and enzymes. Additionally, it has been found to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
6,7-bis[(2-methoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O6/c1-30-23-12-5-3-8-18(23)16-32-25-15-14-21-20-10-7-11-22(20)28(29)34-26(21)27(25)33-17-19-9-4-6-13-24(19)31-2/h3-6,8-9,12-15H,7,10-11,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFIZIJRELRMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=C(C3=C(C=C2)C4=C(CCC4)C(=O)O3)OCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B4716833.png)
![2-iodo-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4716837.png)
![2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B4716843.png)

![2-(4-chlorophenyl)-4-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4716869.png)
![4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4716880.png)
![N-[6-bromo-2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide](/img/structure/B4716884.png)

![N-(3,4-dichlorophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4716903.png)
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide](/img/structure/B4716905.png)


